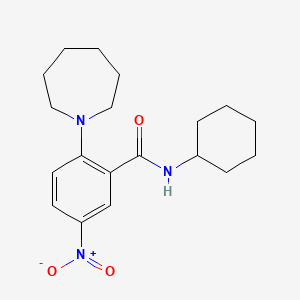
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide
Übersicht
Beschreibung
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has been developed as a potential therapeutic agent for these diseases by targeting mTOR signaling.
Wirkmechanismus
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide is a selective inhibitor of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide inhibits both mTORC1 and mTORC2 by binding to the ATP-binding site of mTOR kinase. Inhibition of mTORC1 by 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide leads to the inhibition of protein synthesis, cell cycle progression, and autophagy. Inhibition of mTORC2 by 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide leads to the inhibition of AKT phosphorylation and downstream signaling.
Biochemical and Physiological Effects
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects in preclinical models. In cancer, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has also been shown to inhibit angiogenesis and metastasis by targeting the tumor microenvironment. In diabetes, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to improve glucose homeostasis by regulating insulin signaling and glucose metabolism. In neurodegenerative disorders, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function and motor performance.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying mTOR signaling. It has also been extensively characterized in preclinical models, which makes it a well-established compound for in vitro and in vivo studies. However, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can predict response to 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide in different diseases. This can help to personalize treatment and improve patient outcomes. A third direction is the exploration of combination therapies with other targeted agents or immunotherapies to enhance the antitumor activity of 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide. Finally, the elucidation of the molecular mechanisms of 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide in different diseases can provide insights into the pathogenesis of these diseases and identify new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer agents. 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and glioblastoma. In addition, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In diabetes, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to reduce hepatic glucose production and increase glucose uptake in skeletal muscle and adipose tissue. In addition, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to improve pancreatic beta-cell function and survival.
In neurodegenerative disorders, 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(1-azepanyl)-N-cyclohexyl-5-nitrobenzamide has been shown to reduce neuroinflammation, oxidative stress, and neuronal apoptosis in these models.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-cyclohexyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-15-8-4-3-5-9-15)17-14-16(22(24)25)10-11-18(17)21-12-6-1-2-7-13-21/h10-11,14-15H,1-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGIEYEORMSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-hydroxyethyl)thio]-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4167979.png)
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4167987.png)
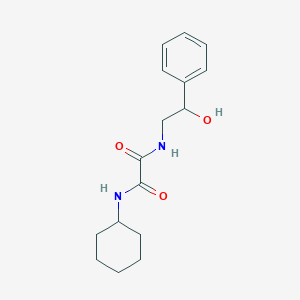
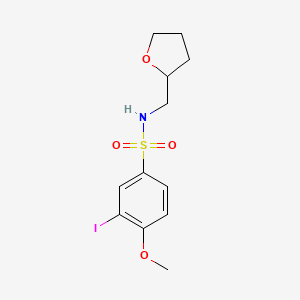
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide](/img/structure/B4167998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4168017.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)
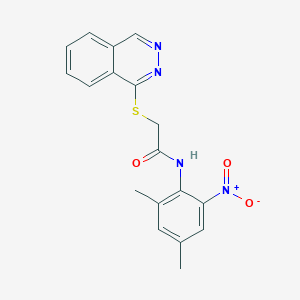
![7-[4-(benzyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4168037.png)
![4-(3,4-dimethoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168045.png)
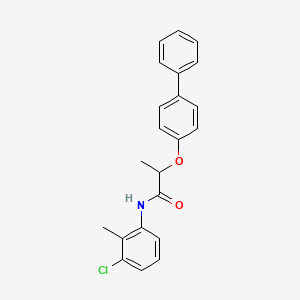
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B4168066.png)
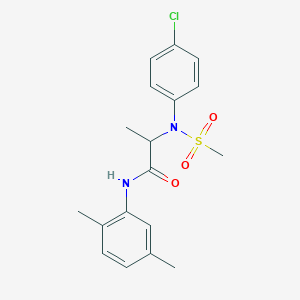
![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)